5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a phenyl group attached to an oxadiazole ring
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals
Preparation Methods
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.
Mechanism of Action
The mechanism by which 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been found to interfere with the DNA replication process and induce apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a dichlorophenoxy group and an oxadiazole ring. Similar compounds include:
- 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone .
These compounds share structural similarities but differ in their functional groups and overall reactivity, which can lead to variations in their biological and chemical properties.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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